molecular formula C24H30N6O4S B13923495 Cdk2-IN-7

Cdk2-IN-7

Cat. No.: B13923495
M. Wt: 498.6 g/mol
InChI Key: LBDFJZNKRWIKJN-JPYJTQIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk2-IN-7 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-7 involves the preparation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with various aldehydes under acidic conditions to form the corresponding pyrazolo[3,4-d]pyrimidine . The reaction typically requires a solvent like ethanol and a catalyst such as hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cdk2-IN-7 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.

    Biology: Employed in cell cycle studies to understand the regulation of cell division and proliferation.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overactive CDK2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2

Mechanism of Action

Cdk2-IN-7 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1 phase. The inhibition of CDK2 activity disrupts the progression of the cell cycle, ultimately leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cdk2-IN-7

This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in overcoming resistance to other CDK inhibitors, making it a valuable candidate for further development .

Properties

Molecular Formula

C24H30N6O4S

Molecular Weight

498.6 g/mol

IUPAC Name

4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1

InChI Key

LBDFJZNKRWIKJN-JPYJTQIMSA-N

Isomeric SMILES

C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.